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Compound of Interest

Compound Name: Tyrphostin 47
Cat. No.: B1229819
Get Quote
\ J

Chemical Name: (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide Common Aliases:
Tyrphostin 47, AG-213, RG-50864 CAS Number: 118409-60-2 Molecular Weight: 220.25
g/mol [1]

Mechanism of Action: Tyrphostin 47 belongs to the benzylidenemalononitrile class. It acts as
an ATP-competitive inhibitor, docking into the catalytic cleft of the EGFR kinase domain. The
two hydroxyl groups on the phenyl ring mimic the tyrosine substrate, while the nitrile and
thioamide groups facilitate hydrogen bonding within the ATP pocket, effectively preventing the
transfer of the

-phosphate from ATP to the tyrosine residue on the receptor tail.

Physical Properties & Handling:
 Solubility: Soluble in DMSO (up to 50 mg/mL) and Ethanol.[2]

« Stability: Light-sensitive. Solutions are typically orange; significant darkening indicates
oxidation/degradation.

e Storage: Stock solutions should be aliquoted and stored at -20°C, protected from light.
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Primary Target Identification: EGFR (ErbB1)

The primary validated target of Tyrphostin 47 is the EGFR tyrosine kinase. Unlike modern
covalent inhibitors (e.g., afatinib) that bind irreversibly to Cys797, Tyrphostin 47 is a reversible
inhibitor.

Quantitative Profile:

Target Assay Type IC50 Value Notes

Pure enzyme assay;
EGFR (ErbB1) In Vitro Kinase Assay 2.4 uM ATP concentration
dependent.

Higher conc. required

Cellular )
EGFR (ErbB1) ] 20 - 50 uM due to high
Autophosphorylation )
intracellular ATP.
Displays significant
HER2 (ErbB2) In Vitro Kinase Assay > 100 uM selectivity for EGFR
over HER2.
. _ Low affinity compared
PDGFR In Vitro Kinase Assay > 50 uM

to EGFR.

Expert Insight: Researchers often observe a discrepancy between in vitro (cell-free) IC50s and
cellular IC50s. This is characteristic of ATP-competitive inhibitors. Intracellular ATP
concentrations are in the millimolar range (1-5 mM), vastly outcompeting the inhibitor compared
to biochemical assays where ATP is often kept at

levels (10-50 uM). Validation experiments must account for this shift.

The "Dirty" Profile: Off-Target and Pleiotropic
Effects

To ensure scientific integrity, data generated using Tyrphostin 47 must be controlled for known
off-target effects.
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A. WNK1 Inhibition Tyrphostin 47 has been identified as a non-specific inhibitor of WNK1
(With-No-Lysine Kinase 1), a serine/threonine kinase involved in ion transport and blood
pressure regulation.[1] This is critical when studying renal physiology or intracellular ion
homeostasis, as observed effects may be WNK1-mediated rather than EGFR-mediated.

B. Topoisomerase | Interference Unlike pure kinase inhibitors, Tyrphostin 47 has been shown
to inhibit DNA Topoisomerase | activity in vitro. It acts by interfering with the enzyme's binding
to DNA, potentially confounding proliferation assays by introducing direct DNA replication
stress independent of EGFR signaling.

C. Disambiguation: HSP47

 Clarification: Tyrphostin 47 is NOT an inhibitor of Heat Shock Protein 47 (HSP47), a
collagen-specific chaperone. The sharing of the number "47" is coincidental. While
Tyrphostin 47 may indirectly affect collagen synthesis via EGFR downregulation in
fibroblasts, it does not directly bind HSP47.

Experimental Validation Workflows

Protocol A: Cellular Autophosphorylation Inhibition (The
"Gold Standard")

This protocol validates the compound's ability to engage EGFR in a complex cellular
environment.

Reagents:
e Cell Line: A431 (Human epidermoid carcinoma) — High EGFR expression.
e Ligand: Recombinant Human EGF (100 ng/mL).

 Lysis Buffer: RIPA buffer supplemented with 1 mM Na3VO4 (Sodium Orthovanadate) and
Protease Inhibitor Cocktail. Critical: Vanadate is essential to preserve phosphotyrosine
signal.

Step-by-Step Methodology:

o Seeding: Plate A431 cells (5 x 1075 cells/well) in 6-well plates; grow to 80% confluence.
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e Starvation: Wash 2x with PBS. Incubate in serum-free medium for 16—24 hours to reduce
basal EGFR phosphorylation.

e Pre-treatment: Add Tyrphostin 47 (0O, 10, 20, 50, 100 uM) to wells. Incubate for 2 hours at
37°C.

o Control: DMSO vehicle control (0 uM).
o Negative Control:Tyrphostin A1 (AG-9) at 50 uM (inactive analog).

o Stimulation: Add EGF (final conc. 100 ng/mL) directly to the medium. Incubate for exactly 5
minutes at 37°C.

o Termination: Aspirate medium rapidly. Wash 1x with ice-cold PBS containing 1 mM Na3VvVO4.
e Lysis: Add 200 pL ice-cold Lysis Buffer. Scrape cells and collect lysate.
o Western Blot:

o Primary Antibody 1: Anti-pEGFR (Tyr1068 or Tyr1173) — Detects active receptor.

o Primary Antibody 2: Anti-Total EGFR — Loading control to prove receptor degradation
didn't occur.

o Primary Antibody 3: Anti-beta-Actin — General loading control.

Interpretation: A successful validation shows a dose-dependent decrease in pEGFR signal
without a loss of Total EGFR signal. If Total EGFR decreases significantly, the compound may
be inducing cytotoxicity or receptor internalization/degradation rather than simple kinase
inhibition.

Visualization of Sighaling & Workflow
Diagram 1: EGFR Signaling Pathway & Tyrphostin 47

Intervention

This diagram illustrates the canonical pathway and the specific points of intervention and off-
target risk.
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Caption: Mechanistic pathway of Tyrphostin 47 showing primary ATP-competitive inhibition of
EGFR and known off-target interactions.

Diagram 2: Validation Logic Flowchart

A decision tree for researchers to validate observed effects.
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Caption: Decision matrix for validating Tyrphostin 47 mechanism of action in cellular assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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